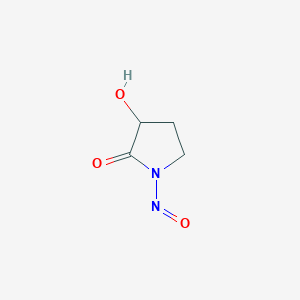
N-Nitroso-3-hydroxy Pyrrolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-3-hydroxy Pyrrolidone: is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. It is a derivative of pyrrolidone, a five-membered lactam ring, with a nitroso group attached to the nitrogen atom and a hydroxyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-3-hydroxy Pyrrolidone can be synthesized through the reaction of nitrites with secondary amines under specific conditions. The general synthetic route involves the nitrosation of 3-hydroxy pyrrolidone using nitrous acid or other nitrosating agents. The reaction typically occurs in an acidic medium to facilitate the formation of the nitroso group .
Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-3-hydroxy Pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Formation of N-nitroso-3-oxo pyrrolidone.
Reduction: Formation of 3-hydroxy pyrrolidone.
Substitution: Formation of various substituted pyrrolidone derivatives
Scientific Research Applications
N-Nitroso-3-hydroxy Pyrrolidone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role in drug development and as a potential impurity in pharmaceuticals.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of N-Nitroso-3-hydroxy Pyrrolidone involves its bioactivation through metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA bases, resulting in the formation of DNA adducts and subsequent mutations .
Comparison with Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-Nitrosopiperidine (NPIP): Another nitrosamine with similar mutagenic effects.
N-Nitrosodiethylamine (NDEA): Known for its hepatotoxic and carcinogenic effects
Uniqueness: N-Nitroso-3-hydroxy Pyrrolidone is unique due to its specific structural features, such as the presence of both a nitroso group and a hydroxyl group on the pyrrolidone ring.
Properties
Molecular Formula |
C4H6N2O3 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
3-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-6(5-9)4(3)8/h3,7H,1-2H2 |
InChI Key |
SXGDFUIWJMOBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


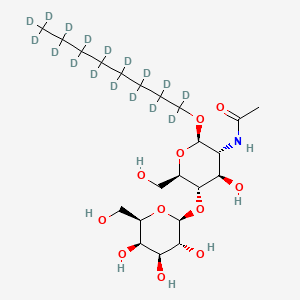
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
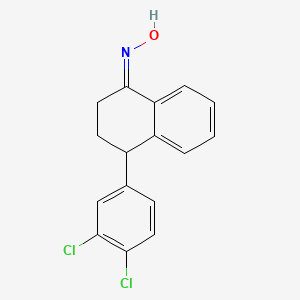
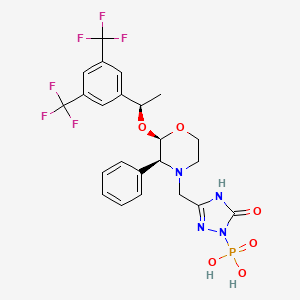
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
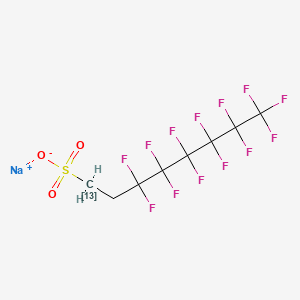
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)


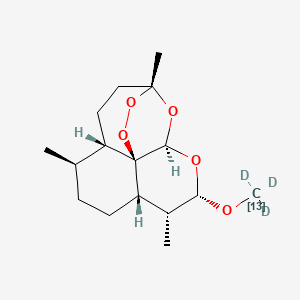
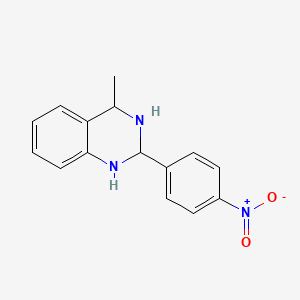
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
